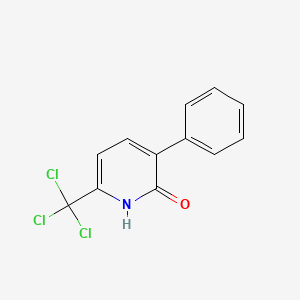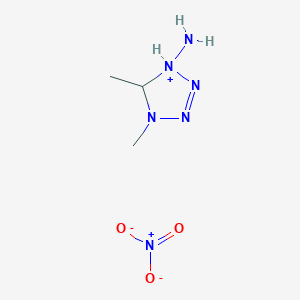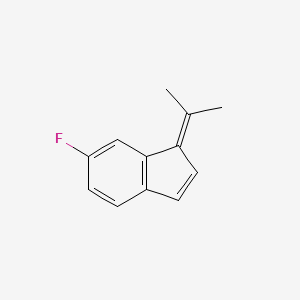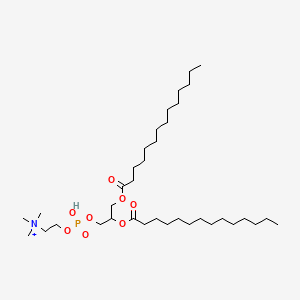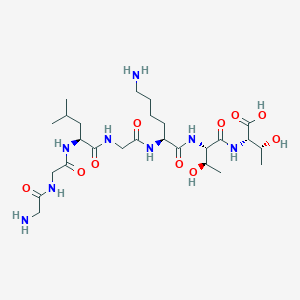
Hex-2-enyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Hexenyl butyrate: is an organic compound with the molecular formula C10H18O2 . It is an ester formed from the reaction between trans-2-Hexenol and butyric acid. This compound is known for its pleasant, fruity aroma and is commonly used as a flavoring agent in the food industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-2-Hexenyl butyrate is synthesized through the esterification of trans-2-Hexenol with butyric acid under azeotropic conditions. This reaction typically involves the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of trans-2-Hexenyl butyrate follows the same esterification process but on a larger scale. The reaction is carried out in a reactor where trans-2-Hexenol and butyric acid are combined in the presence of a catalyst, often sulfuric acid, to speed up the reaction. The mixture is heated, and water is continuously removed to ensure the reaction proceeds efficiently .
Chemical Reactions Analysis
Types of Reactions: trans-2-Hexenyl butyrate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, trans-2-Hexenyl butyrate can be hydrolyzed back into trans-2-Hexenol and butyric acid.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize trans-2-Hexenyl butyrate, leading to the formation of various oxidation products.
Major Products Formed:
Hydrolysis: trans-2-Hexenol and butyric acid.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Reduction: trans-2-Hexenol.
Scientific Research Applications
Chemistry: trans-2-Hexenyl butyrate is used as a model compound in studies involving esterification and hydrolysis reactions. It is also used in the synthesis of other organic compounds .
Biology: In biological research, trans-2-Hexenyl butyrate is studied for its role as a pheromone in certain insect species. It is used to understand the chemical communication mechanisms in these organisms .
Medicine: While not directly used in medicine, trans-2-Hexenyl butyrate’s role as a pheromone can be leveraged in pest control strategies, which indirectly benefits public health .
Industry: In the food and fragrance industry, trans-2-Hexenyl butyrate is widely used as a flavoring agent due to its fruity aroma. It is found in products like high bush cranberry, strawberry, and black tea .
Mechanism of Action
trans-2-Hexenyl butyrate exerts its effects primarily through its interaction with olfactory receptors. As a pheromone, it binds to specific receptors in the olfactory system of insects, triggering behavioral responses. The exact molecular targets and pathways involved in this process are still under investigation, but it is known to play a significant role in chemical communication among certain insect species .
Comparison with Similar Compounds
- trans-2-Hexenyl acetate
- cis-3-Hexenyl butyrate
- cis-3-Hexenyl hexanoate
- Butyl butyrate
- Isoamyl butyrate
Comparison: trans-2-Hexenyl butyrate is unique due to its specific structure and the resulting olfactory properties. While similar compounds like trans-2-Hexenyl acetate and cis-3-Hexenyl butyrate also have fruity aromas, the exact scent profile and intensity can vary. Additionally, the biological activity as a pheromone is specific to trans-2-Hexenyl butyrate, making it distinct in its applications .
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
hex-2-enyl butanoate |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h6-7H,3-5,8-9H2,1-2H3 |
InChI Key |
PCGACKLJNBBQGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCOC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


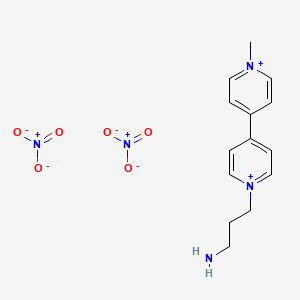
![[5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12517269.png)
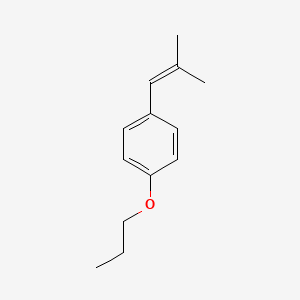
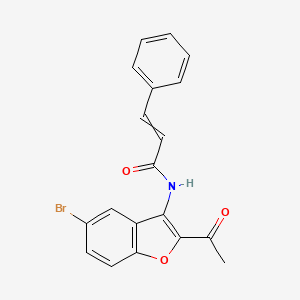
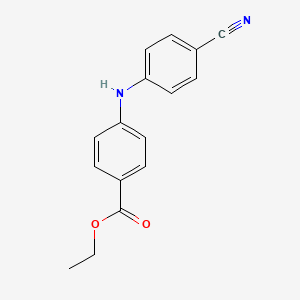
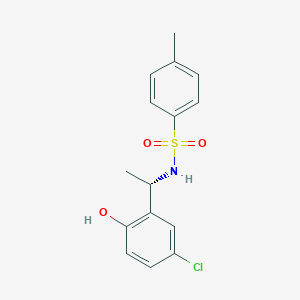
![1-(Naphthalen-1-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12517303.png)
![Phenol, 2,2'-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-](/img/structure/B12517311.png)
